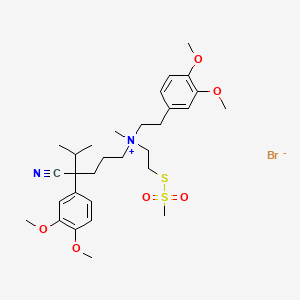
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90per cent)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90 per cent) is a fluorescent compound widely used in biochemical and molecular biology research. This compound is particularly known for its ability to selectively modify sulfhydryl groups in proteins and enzymes, making it a valuable tool for studying protein structure and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate typically involves the following steps:
Preparation of 5(6)-Tetramethyl-rhodamine: This involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with formaldehyde and dimethylamine.
Formation of Carboxylaminoethyl Derivative: The carboxyl group of 5(6)-Tetramethyl-rhodamine is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with ethylenediamine to form the carboxylaminoethyl derivative.
Methanethiosulfonate Addition: The final step involves the reaction of the carboxylaminoethyl derivative with methanethiosulfonate under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of 5(6)-Tetramethyl-rhodamine and its derivatives.
Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and solvent conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization, chromatography, and filtration to achieve the desired purity level of 90 per cent.
化学反应分析
Types of Reactions
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate primarily undergoes:
Substitution Reactions: It reacts with sulfhydryl groups in proteins, forming stable thioether bonds.
Oxidation and Reduction: The methanethiosulfonate group can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Sulfhydryl-Containing Compounds: These are the primary reactants, with the reaction typically occurring in aqueous buffers at neutral to slightly basic pH.
Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds, facilitating the reaction with sulfhydryl groups.
Major Products
The major product of the reaction with sulfhydryl groups is a stable thioether bond, which links the fluorescent rhodamine moiety to the target protein or enzyme.
科学研究应用
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate has a wide range of applications in scientific research:
Protein Labeling: Used to label proteins with a fluorescent tag, enabling visualization and tracking in various biological assays.
Enzyme Activity Studies: Helps in studying enzyme kinetics and mechanisms by modifying specific cysteine residues.
Cell Imaging: Utilized in fluorescence microscopy to study cellular structures and dynamics.
Drug Development: Assists in the development of new therapeutics by enabling the study of protein-drug interactions.
作用机制
The compound exerts its effects through the formation of a covalent bond with sulfhydryl groups in proteins. This reaction is highly specific and occurs under mild conditions, preserving the native structure and function of the target protein. The fluorescent rhodamine moiety allows for easy detection and quantification of the labeled proteins.
相似化合物的比较
Similar Compounds
Fluorescein-5-maleimide: Another fluorescent compound used for labeling sulfhydryl groups, but with different spectral properties.
Alexa Fluor 488 C5 Maleimide: Offers higher photostability and brightness compared to rhodamine derivatives.
Uniqueness
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate is unique due to its specific spectral properties (maximum absorption at 535 nm and emission at 605 nm), making it suitable for applications requiring red fluorescence. Its high specificity for sulfhydryl groups and stability under physiological conditions further enhance its utility in various research applications .
属性
CAS 编号 |
1329837-19-5 |
|---|---|
分子式 |
C29H33N3O6S2 |
分子量 |
583.718 |
IUPAC 名称 |
3/',6/'-bis(dimethylamino)spiro[2-benzofuran-3,9/'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide |
InChI |
InChI=1S/C24H22N2O3.C5H11NO3S2/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-5(7)6-3-4-10-11(2,8)9/h5-14H,1-4H3;3-4H2,1-2H3,(H,6,7) |
InChI 键 |
XRWWYYMLHIPCSG-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCSS(=O)(=O)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |
同义词 |
MTS-TAMRA; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



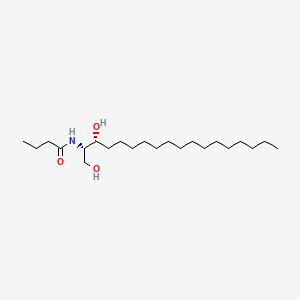
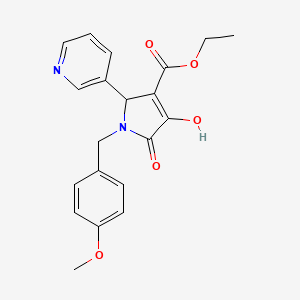
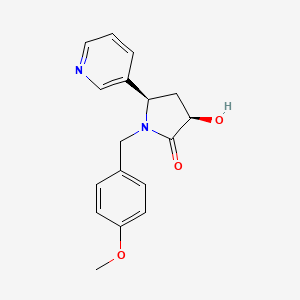
![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)

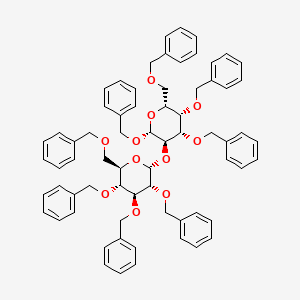
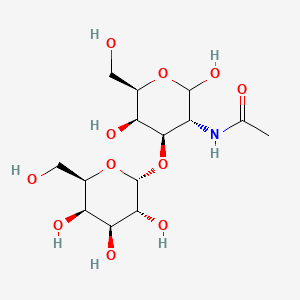
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide](/img/structure/B561716.png)
![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561717.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)

